BG45

Descripción general

Descripción

BG45 es un potente inhibidor de la histona desacetilasa 3, una histona desacetilasa de clase I. Ha mostrado un potencial significativo en la focalización de células de mieloma múltiple y la inducción de apoptosis dependiente de caspasa . El compuesto es conocido por su selectividad hacia la histona desacetilasa 3 sobre otras histonas desacetilasas, lo que lo convierte en una herramienta valiosa en la investigación y terapia del cáncer .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de BG45 implica la reacción de la 2-aminofenilpirazina-2-carboxamida con reactivos apropiados bajo condiciones controladas . La reacción típicamente requiere el uso de solventes como el dimetilsulfóxido y catalizadores específicos para lograr el producto deseado. El proceso involucra múltiples pasos, incluyendo la formación de compuestos intermedios, que luego se purifican y se convierten en this compound .

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de solventes y catalizadores de grado industrial para asegurar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia de la síntesis .

Análisis De Reacciones Químicas

Tipos de reacciones

BG45 se somete a varias reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse bajo condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: This compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los reactivos como los halógenos y los agentes alquilantes se utilizan comúnmente.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound, que conservan la estructura principal pero tienen diferentes grupos funcionales unidos .

Aplicaciones Científicas De Investigación

Applications in Cancer Research

The primary focus of BG45's application lies in oncology. Several studies have demonstrated its effectiveness against various cancer cell lines, particularly those resistant to conventional therapies. Key findings include:

- Inhibition of Cancer Cell Growth : this compound has shown significant efficacy in inhibiting the proliferation of multiple cancer cell lines by inducing cell cycle arrest and apoptosis.

- Synergistic Effects : When combined with other chemotherapeutic agents, this compound enhances their therapeutic efficacy, suggesting potential for combination therapies in resistant cancer types.

- Selectivity Profile : Compared to other HDAC inhibitors, this compound's unique selectivity for HDAC3 positions it as a promising candidate for targeted cancer treatments with potentially fewer side effects.

Applications in Neurodegenerative Diseases

Research has also explored the neuroprotective effects of this compound, particularly in models of Alzheimer's disease:

- Cognitive Improvement : In studies involving APP/PS1 transgenic mice, this compound treatment resulted in improved spatial memory and learning abilities. It upregulated synaptic proteins such as synaptotagmin-1 and neurofilament light chain, which are crucial for neuronal function .

- Restoration of Synaptic Proteins : this compound has been shown to alleviate reductions in postsynaptic proteins like PSD-95 and spinophilin caused by amyloid-beta aggregation, indicating its potential role in synaptic repair .

Comparative Analysis with Other Compounds

The following table summarizes the selectivity and potency of this compound compared to other notable HDAC inhibitors:

| Compound Name | Selectivity | IC50 (nM) | Notable Features |

|---|---|---|---|

| Vorinostat | Non-selective | 1000 | First FDA-approved HDAC inhibitor for cutaneous T-cell lymphoma. |

| Romidepsin | Selective for HDAC1/2 | 0.5 | Primarily used for peripheral T-cell lymphoma treatment. |

| Panobinostat | Pan-HDAC inhibitor | 20 | Effective against multiple myeloma but with significant side effects. |

| Belinostat | Broad-spectrum | 100-500 | Approved for treating relapsed or refractory peripheral T-cell lymphoma. |

| This compound | Selective for HDAC3 | 289 | Promising candidate for targeted cancer therapies with fewer side effects. |

Case Study 1: Cancer Cell Line Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including those resistant to standard treatments. The compound's ability to induce apoptosis was linked to its modulation of gene expression related to cell cycle regulation.

Case Study 2: Neuroprotective Effects in Alzheimer's Models

In a study using APP/PS1 transgenic mice, this compound administration resulted in improved cognitive function and increased expression levels of synapse-related proteins. The findings suggest that this compound may counteract cognitive decline associated with Alzheimer's disease through its action on histone deacetylases.

Mecanismo De Acción

BG45 ejerce sus efectos inhibiendo la histona desacetilasa 3, lo que lleva a la acumulación de histonas acetiladas. Esto da como resultado cambios en la expresión génica, que pueden inducir apoptosis en las células cancerosas. El compuesto se dirige selectivamente a las células de mieloma múltiple e induce la apoptosis dependiente de caspasa a través de la escisión de la caspasa-3 y la poli (ADP-ribosa) polimerasa . Los objetivos moleculares y las vías involucradas incluyen la hiperacetilación de histonas y la regulación negativa del transductor de señales y activador de la transcripción 3 fosforilado .

Comparación Con Compuestos Similares

BG45 es único en su selectividad hacia la histona desacetilasa 3 en comparación con otros inhibidores de la histona desacetilasa. Los compuestos similares incluyen:

Vorinostat: Un inhibidor pan-histona desacetilasa con una actividad más amplia pero menos selectividad.

Romidepsin: Otro inhibidor de la histona desacetilasa con un mecanismo de acción y especificidad de objetivo diferente.

Panobinostat: Un potente inhibidor con actividad contra múltiples histonas desacetilasas pero con diferentes aplicaciones terapéuticas.

This compound destaca por su alta selectividad para la histona desacetilasa 3, lo que lo convierte en un compuesto valioso para la terapia dirigida del cáncer .

Actividad Biológica

BG45 is a novel compound classified as a Class I histone deacetylase (HDAC) inhibitor, which has garnered attention for its potential therapeutic effects, particularly in neurodegenerative diseases such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on neuronal health, and implications for cognitive function.

This compound functions primarily as an HDAC inhibitor, targeting class I HDACs, specifically HDAC1, HDAC2, and HDAC3. The inhibition of these enzymes is crucial because they play a significant role in regulating gene expression associated with neuroplasticity and memory formation. By inhibiting HDACs, this compound promotes the acetylation of histones and non-histone proteins, leading to enhanced transcription of genes involved in synaptic function and neuroprotection.

Effects on Neuronal Health

- Neuroprotection : Studies have shown that this compound significantly reduces neuronal loss and improves the health of dendritic spines in transgenic mouse models of AD. The compound was found to decrease amyloid-beta (Aβ) deposition in the cortex, which is a hallmark of AD pathology .

- Synaptic Protein Expression : Immunohistochemical analyses revealed that treatment with this compound increased the expression levels of several synapse-related proteins, including synaptotagmin-1 (SYT-1), growth-associated protein 43 (GAP-43), neurogranin (Ng), and synaptic vesicle glycoprotein 2A (SV2A) in the prefrontal cortex . This increase is indicative of enhanced synaptic plasticity.

- Dendritic Spine Recovery : Golgi-Cox staining demonstrated that this compound treatment led to a significant recovery in the number of dendritic spines compared to untreated transgenic mice, suggesting a reversal of synaptic loss associated with AD .

Cognitive Function Improvement

The impact of this compound on cognitive function was assessed using behavioral tests such as the Morris water maze. Results indicated that mice treated with this compound exhibited improved spatial learning and memory compared to control groups. Specifically:

- Escape Latency : Mice receiving this compound showed significantly reduced escape latency times during acquisition trials.

- Probe Test Performance : The time spent in the target quadrant and the number of platform crossings were notably higher in the this compound group, indicating enhanced memory retention .

Data Summary

| Parameter | Control Group | This compound Group | Significance |

|---|---|---|---|

| SYT-1 Expression | Low | High | p < 0.05 |

| GAP-43 Expression | Low | High | p < 0.01 |

| Number of Dendritic Spines | Reduced | Recovered | p < 0.05 |

| Escape Latency (seconds) | Higher | Lower | p < 0.001 |

| Time in Target Quadrant (seconds) | Lower | Higher | p < 0.01 |

Case Studies

In a notable study by Han et al. (2022), researchers investigated the neuroprotective effects of this compound in APP/PS1 transgenic mice. The findings highlighted that this compound not only mitigated cognitive impairments but also reduced phosphorylated tau levels, which are associated with neurodegeneration . This suggests that this compound may have dual benefits by addressing both Aβ accumulation and tau pathology.

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of BG45 as an HDAC inhibitor?

this compound selectively inhibits histone deacetylase 3 (HDAC3), increasing histone acetylation (e.g., acetyl-H3K9) and modulating gene expression linked to synaptic plasticity, apoptosis, and tumor suppression. Methodologically, HDAC3 inhibition is validated via Western blot for acetylated histones and chromatin immunoprecipitation (ChIP) assays .

Q. What concentration ranges are effective for this compound in in vitro studies?

this compound exhibits dose-dependent effects:

| Concentration (μM) | Observed Effect | Experimental Model | Reference |

|---|---|---|---|

| 5–30 | Reduced cell viability (24–48 hrs) | Neuronal/cancer cells | |

| 2 | 18.3% reduction in MM proliferation | HS-5 stromal cells |

Note: Optimal concentrations vary by cell type; viability assays (e.g., MTT) and apoptosis markers (Caspase-3/PARP cleavage) are critical for validation .

Q. How is this compound’s effect on synaptic proteins assessed experimentally?

- PSD-95 : Western blot shows this compound reduces PSD-95 expression, indicating synaptic remodeling .

- NF-L : Immunofluorescence and qPCR quantify neuronal marker upregulation in treated cells .

- HDAC2/HDAC3 : Co-immunoprecipitation validates selective inhibition .

Advanced Research Questions

Q. How does this compound synergize with metabolic modulators like metformin in cancer?

this compound combined with metformin induces apoptosis in cholangiocarcinoma via anti-Warburg effects (reduced lactate production and LDHA expression). Key findings:

| Treatment | Apoptosis Rate (%) | Key Markers | Reference |

|---|---|---|---|

| This compound alone | 10–15 | Caspase-3 (basal) | |

| This compound + Metformin | 45–60 | Cleaved PARP ↑, LDHA ↓ | |

| Method: Seahorse assays for glycolysis/OXPHOS and RNA-seq for pathway analysis . |

Q. What are the time-dependent neuroprotective effects of this compound in Alzheimer’s models?

In APP/PS1 mice, early intervention (2-month treatment) rescues synaptic proteins (MAP2, SYP) and reduces caspase-3 activation, while delayed treatment (6 months) shows diminished efficacy. HDAC2 inhibition is critical for synaptic gene upregulation (e.g., GRIK2, GRM2) .

| Treatment Window | Synaptic Protein Recovery | Tau Phosphorylation | Reference |

|---|---|---|---|

| 2 months | 80–90% | 50% reduction | |

| 6 months | 40–50% | No significant change |

Q. How does combining this compound with BET inhibitors enhance anti-tumor effects in metastatic CRC?

Co-treatment with BET degraders (e.g., dBET6) synergistically reduces SW620 cell viability in 3D spheroids by:

- Inducing DNA damage (↑pH2AX, ↑pRPA32).

- Downregulating repair proteins (ERCC2 ↓).

- Activating apoptosis (↑cleaved PARP/Caspase-3) . Method: 3D spheroid cultures and Comet assays for replication stress analysis .

Q. Methodological Considerations

- Dosage Optimization : Pre-screen cell lines for HDAC3 expression (IHC/qPCR) to tailor this compound concentrations .

- Combination Therapy Screening : Use Chou-Talalay synergy assays to quantify combination indices (CI <1 indicates synergy) .

- In Vivo Validation : Administer this compound intraperitoneally (10–20 mg/kg) in AD/cancer models, with histopathology and behavior tests for efficacy .

Q. Key Data Contradictions

Propiedades

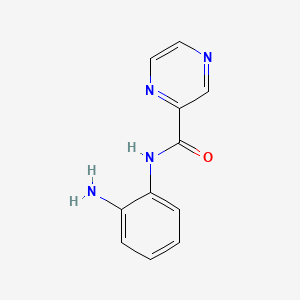

IUPAC Name |

N-(2-aminophenyl)pyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,12H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWPVSNHKACEKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926259-99-6 | |

| Record name | BG-45 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0926259996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 926259-99-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BG-45 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12P6IK4ZUX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.